molecular formula C9H15NO4 B131719 1-Boc-L-azetidine-2-carboxylic acid CAS No. 51077-14-6

1-Boc-L-azetidine-2-carboxylic acid

Cat. No.: B131719
CAS No.: 51077-14-6
M. Wt: 201.22 g/mol
InChI Key: JWJVSDZKYYXDDN-LURJTMIESA-N
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Description

1-Boc-L-azetidine-2-carboxylic acid is a chiral azetidine derivative. It is commonly used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound’s unique structure, featuring a four-membered azetidine ring, makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-L-azetidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available azetidine-2-carboxylic acid.

    Protection: The carboxylic acid group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the carboxylic acid group does not participate in subsequent reactions.

    Chirality Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: This technique allows for the continuous production of the compound, improving efficiency and scalability.

    Catalysis: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-Boc-L-azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted azetidines.

Scientific Research Applications

1-Boc-L-azetidine-2-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-L-azetidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active azetidine-2-carboxylic acid upon metabolic activation. The molecular targets and pathways involved vary based on the specific biological context and the nature of the active compound.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: The parent compound without the tert-butoxycarbonyl protection.

    N-Boc-azetidine: A similar compound with the Boc group protecting the nitrogen atom instead of the carboxylic acid group.

Uniqueness

1-Boc-L-azetidine-2-carboxylic acid is unique due to its chiral nature and the presence of both the azetidine ring and the Boc-protected carboxylic acid group. This combination of features makes it a versatile building block for the synthesis of a wide range of biologically active molecules and pharmaceuticals.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJVSDZKYYXDDN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370335
Record name (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51077-14-6
Record name (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Azetidine-1,2-dicarboxylic acid 1-t-butyl ester 2-methyl ester (1.0 g) was added to a solution of lithium hydroxide monohydrate (0.586 g) in water (6 ml) and dioxane (12 ml) and the resultant mixture was stirred at room temperature for 2.5 hours. The mixture was evaporated to dryness and ice cold 1M HCl was added to the cooled residue. DCM was added and the organic layer was separated and washed with water, brine, dried (Na2SO4) and filtered. The filtrate was evaporated to dryness to give azetidine-1,2-dicarboxylic acid-1-t-butyl ester (0.925 g) as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.586 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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